molecular formula C23H21NO2 B5170806 1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone

1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone

Cat. No. B5170806
M. Wt: 343.4 g/mol
InChI Key: PWWCQZCLDTYSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone is a synthetic compound that belongs to the class of indole derivatives. It is also known as 2-MNA or 2-Methoxy-Naphthalen-1-yl-Ethyl-Ketone. The compound has been of interest to researchers due to its potential applications in various scientific fields.

Scientific Research Applications

1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been used in the synthesis of various derivatives that have been tested for their biological activities. It has also been studied for its potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been found to scavenge free radicals and protect against oxidative stress. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. The compound has also been found to exhibit potent biological activities, making it a useful tool for studying various signaling pathways. However, the limitations of the compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone. One area of interest is the development of new derivatives with enhanced biological activities. The compound could also be studied for its potential use in the treatment of various diseases such as cancer and inflammatory disorders. In addition, the mechanism of action of the compound could be further elucidated to better understand its biological activities.

Synthesis Methods

The synthesis of 1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone involves the condensation of 2-methylindole with 2-(1-naphthyloxy)ethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to obtain 1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone.

properties

IUPAC Name

1-[2-methyl-1-(2-naphthalen-1-yloxyethyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-16-23(17(2)25)20-11-5-6-12-21(20)24(16)14-15-26-22-13-7-9-18-8-3-4-10-19(18)22/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWCQZCLDTYSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC4=CC=CC=C43)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-methyl-1-[2-(naphthalen-1-yloxy)ethyl]-1H-indol-3-yl}ethanone

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